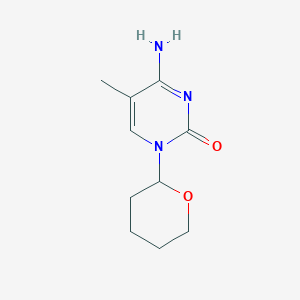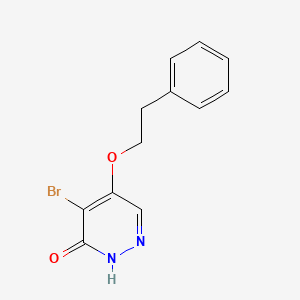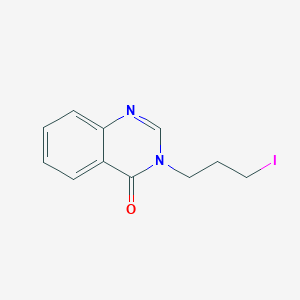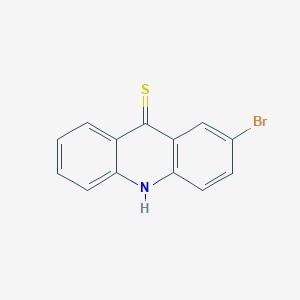
2-Bromoacridine-9(10H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoacridine-9(10H)-thione is a heterocyclic compound derived from acridine. Acridine derivatives are known for their broad range of applications in pharmaceuticals, materials science, and biological research. The unique structure of this compound, which includes a bromine atom and a thione group, makes it a compound of interest for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromoacridine with sulfur sources under specific conditions to form the thione derivative .
Industrial Production Methods: Industrial production of 2-Bromoacridine-9(10H)-thione may involve large-scale bromination and thionation processes, utilizing eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromoacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, affecting biological processes.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Bromoacridine-9(10H)-thione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromoacridine-9(10H)-one
- 2-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene]
- Acriflavine and Proflavine
Comparison: 2-Bromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While other acridine derivatives may also intercalate into DNA, the thione group in this compound provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
CAS-Nummer |
10352-11-1 |
|---|---|
Molekularformel |
C13H8BrNS |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
2-bromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H8BrNS/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |
InChI-Schlüssel |
YGSIFJJGHQWJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
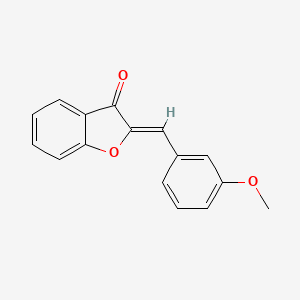
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
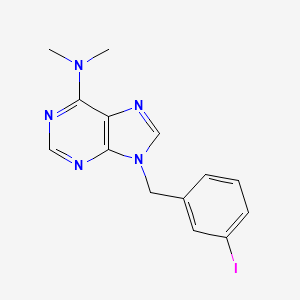
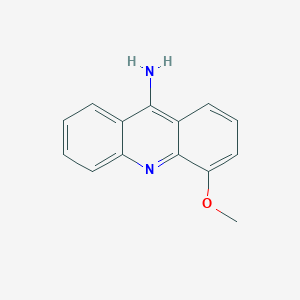
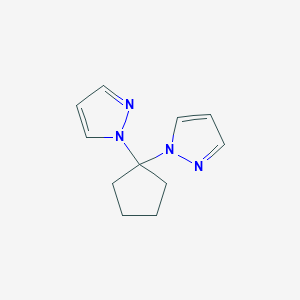
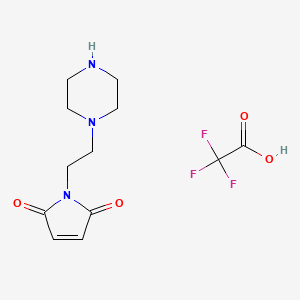


![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
